

Application Notes and Protocols for the Synthesis of Modified Oligonucleotides with UnyLinker

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Compound of Interest

Compound Name: UnyLinker 12

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of modified oligonucleotides using the UnyLinker™ universal solid support. UnyLinker offers a versatile and efficient platform for the production of a wide range of modified oligonucleotides, including those with 2'-O-Methyl, 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA) modifications, as well as phosphorothioate linkages. Its universal nature eliminates the need for multiple nucleoside-loaded solid supports, streamlining the synthesis of diverse oligonucleotide sequences.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to UnyLinker

UnyLinker is a novel universal linker designed for the efficient and scalable solid-phase synthesis of oligonucleotides.[\[1\]](#)[\[2\]](#)[\[4\]](#) Its conformationally rigid structure, featuring a syn-oriented 4,4'-dimethoxytrityl (DMT) and succinyl group, facilitates fast and clean cleavage of the synthesized oligonucleotide under standard aqueous ammonia deprotection conditions.[\[1\]](#)[\[2\]](#)[\[4\]](#) This results in high-quality oligonucleotides with minimal base modifications, typically below 0.1% as determined by ion-pair HPLC-UV-MS.[\[1\]](#)[\[2\]](#)[\[4\]](#) A key advantage of UnyLinker is the elimination of a class of impurities that can arise from branching at the exocyclic amino group of nucleosides when using traditional nucleoside-loaded supports.[\[1\]](#)[\[2\]](#)

Key Advantages of UnyLinker

- **Universality:** A single UnyLinker-loaded solid support can be used for the synthesis of any oligonucleotide sequence, regardless of the 3'-terminal nucleoside.^[3] This simplifies inventory management and reduces the risk of human error in selecting the correct support.^[3]
- **High Purity:** The unique cleavage mechanism minimizes the formation of impurities, leading to a 1-3% overall improvement in the quality of the final oligonucleotide product.^[5]
- **Versatility:** UnyLinker is compatible with a wide array of modified nucleosides and backbone chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, LNA, 2'- α -fluoro nucleic acids (FANA), and phosphorothioates.^{[1][2][4]} It also supports the synthesis of conjugates such as those with 5'-phosphate monoesters and biotin.^{[1][4]}
- **Scalability:** The technology has been successfully demonstrated in large-scale syntheses, up to 700 mmol, making it suitable for the production of therapeutic oligonucleotides.^{[1][2]}

Experimental Protocols

The following protocols outline the general steps for the synthesis of modified oligonucleotides using UnyLinker on an automated DNA/RNA synthesizer. These protocols can be adapted for various scales and synthesizer models.

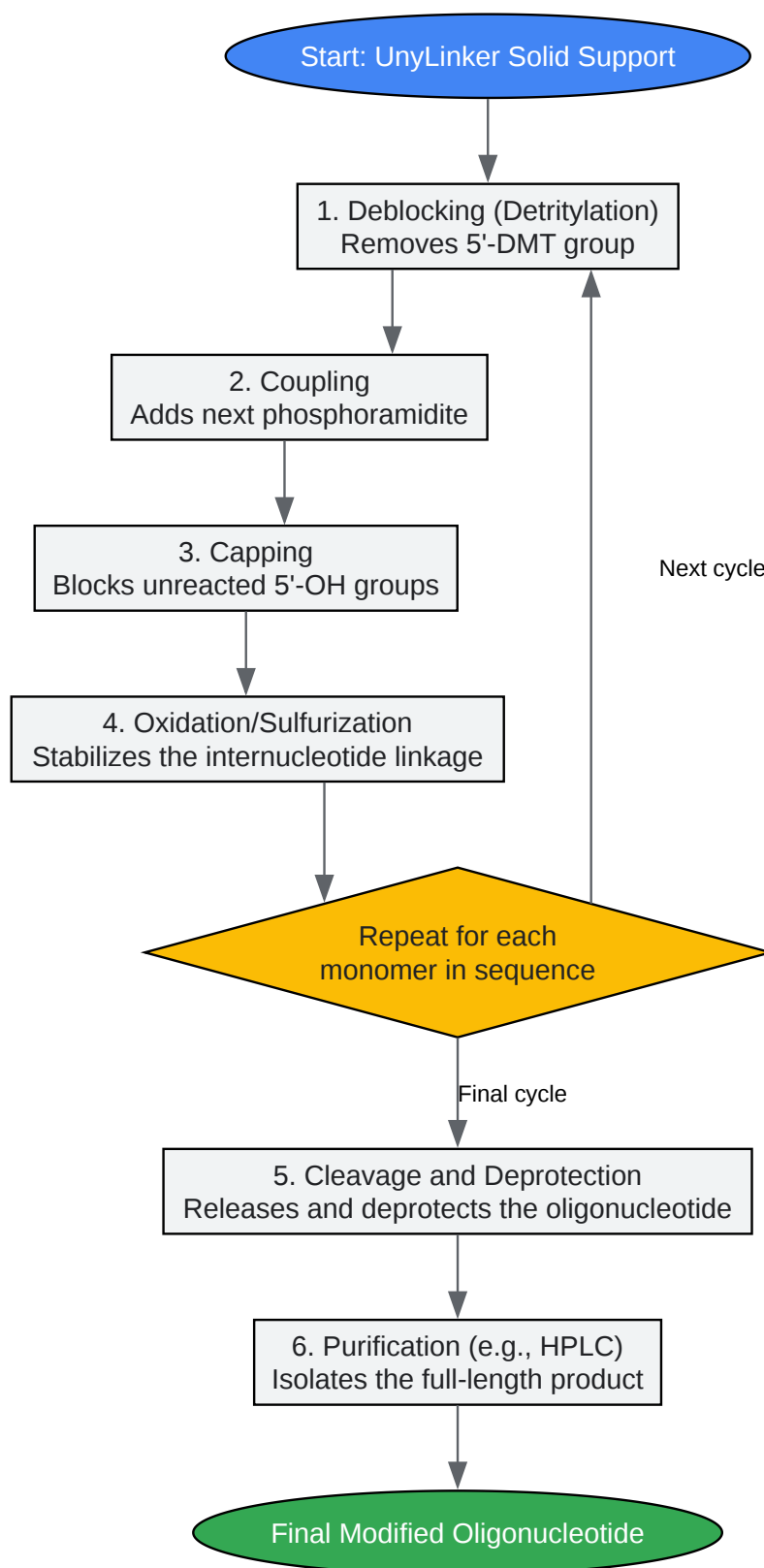
Solid Support and Reagents

- **Solid Support:** UnyLinker loaded on a suitable solid support (e.g., Controlled Pore Glass (CPG) or Polystyrene).
- **Phosphoramidites:** Standard and modified nucleoside phosphoramidites (e.g., 2'-O-Me, 2'-MOE, LNA) dissolved in anhydrous acetonitrile.
- **Activator:** 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activator in acetonitrile.
- **Capping Reagents:** Acetic anhydride and 1-methylimidazole in a suitable solvent.
- **Oxidizing Agent:** Iodine solution for phosphodiester linkages or a sulfurizing agent (e.g., Xanthane Hydride) for phosphorothioate linkages.

- Deblocking Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane or toluene.
- Cleavage and Deprotection Solution: Concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Automated Solid-Phase Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.



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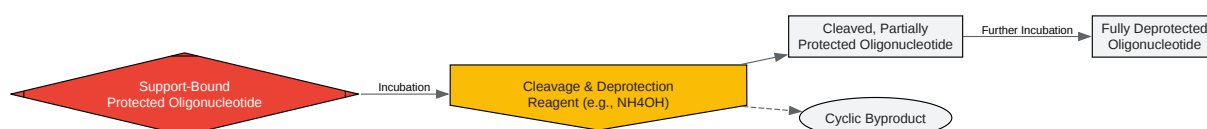
Caption: Automated solid-phase oligonucleotide synthesis workflow using UnyLinker.

Protocol Steps:

- **Deblocking (Detritylation):** The 5'-DMT protecting group is removed from the UnyLinker or the growing oligonucleotide chain by treatment with an acid solution (e.g., 3% DCA in toluene). It is recommended to use twice the standard volume and time for the initial detritylation of the UnyLinker support to ensure complete removal of the DMT group.^[6]
- **Coupling:** The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 mers).
- **Oxidation or Sulfurization:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (for phosphodiester bonds) or sulfurized to a phosphorothioate triester.
- **Repeat:** The cycle of deblocking, coupling, capping, and oxidation/sulfurization is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed.



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